

# cross-referencing NMR data of 4-(4-acetylphenyl)benzoic acid with literature values

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## Compound of Interest

Compound Name: 4-(4-acetylphenyl)benzoic Acid

Cat. No.: B040122

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## Cross-Referencing NMR Data of 4-(4-acetylphenyl)benzoic Acid: A Comparative Guide

For researchers, scientists, and professionals in drug development, accurate structural elucidation of synthesized compounds is paramount. This guide provides a comparative analysis of experimental Nuclear Magnetic Resonance (NMR) data for **4-(4-acetylphenyl)benzoic acid** against literature values, offering a crucial checkpoint for compound verification.

The unequivocal identification of a molecule relies on the precise agreement of its spectral data with established references. Here, we present a detailed comparison of the  $^1\text{H}$  and  $^{13}\text{C}$  NMR chemical shifts for **4-(4-acetylphenyl)benzoic acid**, alongside the experimental protocols for data acquisition.

## Comparison of NMR Data

A thorough literature search did not yield a publication with the complete  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectral data for **4-(4-acetylphenyl)benzoic acid** in a single, readily accessible source. The following table is presented as a template for researchers to populate with their experimentally obtained data and compare it with predicted values or data from fragmented sources.

<sup>1</sup> H NMR	Chemical Shift (δ) ppm (Experimental)	Chemical Shift (δ) ppm (Literature/Predicted)	Multiplicity	Integration	Assignment
H-2', H-6'	d	2H	Protons ortho to acetyl group		
H-3', H-5'	d	2H	Protons meta to acetyl group		
H-2, H-6	d	2H	Protons ortho to carboxylic acid		
H-3, H-5	d	2H	Protons meta to carboxylic acid		
-COCH <sub>3</sub>	s	3H	Acetyl methyl protons		
-COOH	s	1H	Carboxylic acid proton		

<sup>13</sup> C NMR	Chemical Shift (δ) ppm (Experimental)	Chemical Shift (δ) ppm (Literature/Predicted )	Assignment
C-1'	Carbonyl carbon of acetyl group		
C-4'	Quaternary carbon attached to acetyl group		
C-2', C-6'	Carbons ortho to acetyl group		
C-3', C-5'	Carbons meta to acetyl group		
C-1	Quaternary carbon attached to carboxylic acid		
C-4	Quaternary carbon attached to the other phenyl ring		
C-2, C-6	Carbons ortho to carboxylic acid		
C-3, H-5	Carbons meta to carboxylic acid		
-COCH <sub>3</sub>	Acetyl methyl carbon		
-COOH	Carboxylic acid carbon		

## Experimental Protocols

### General Procedure for NMR Sample Preparation

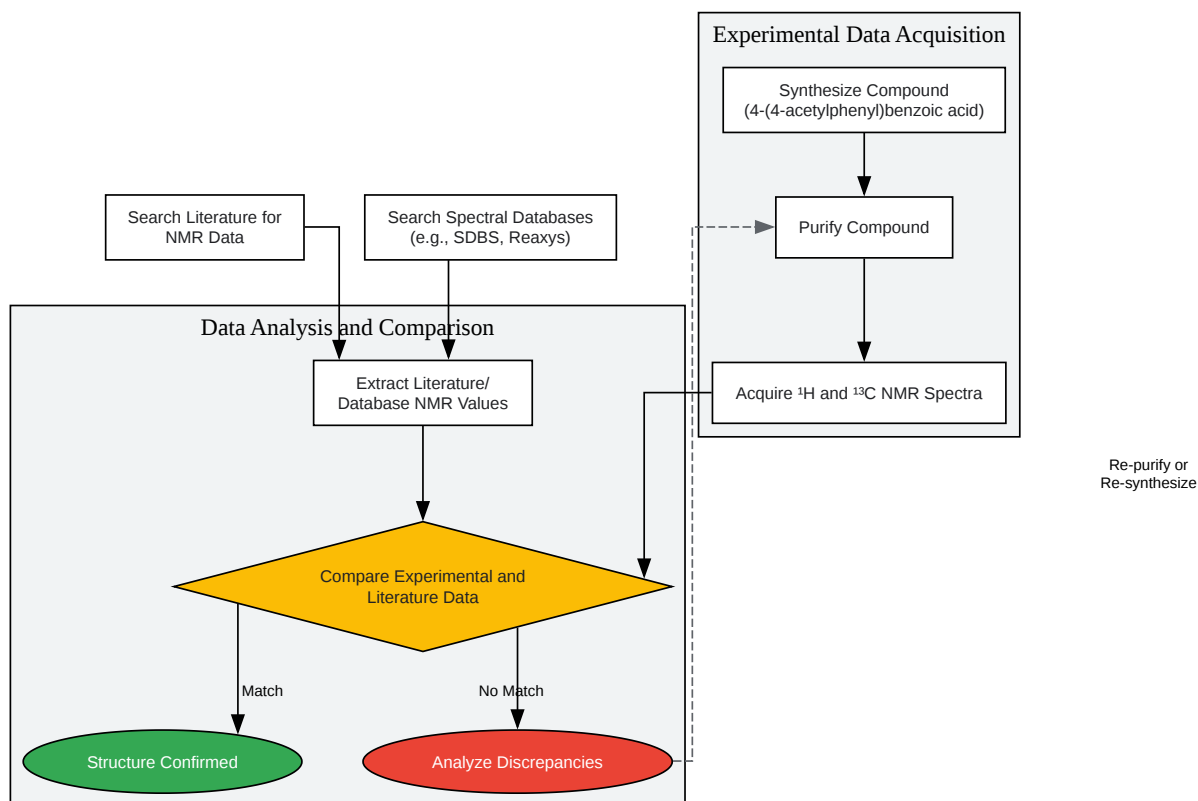
A sample of **4-(4-acetylphenyl)benzoic acid** (typically 5-10 mg for  $^1\text{H}$  NMR and 20-50 mg for  $^{13}\text{C}$  NMR) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent, such as deuterated chloroform ( $\text{CDCl}_3$ ) or deuterated dimethyl sulfoxide ( $\text{DMSO-d}_6$ ). A small amount of tetramethylsilane (TMS) is often added as an internal standard ( $\delta = 0.00$  ppm). The solution is then transferred to a 5 mm NMR tube.

## $^1\text{H}$ and $^{13}\text{C}$ NMR Data Acquisition

NMR spectra are typically recorded on a spectrometer operating at a field strength of 300 MHz or higher for  $^1\text{H}$  NMR and 75 MHz or higher for  $^{13}\text{C}$  NMR. For  $^1\text{H}$  NMR, standard acquisition parameters are used. For  $^{13}\text{C}$  NMR, spectra are generally acquired with proton decoupling to simplify the spectrum to a series of singlets for each unique carbon atom.

## Logical Workflow for NMR Data Cross-Referencing

The process of validating experimental NMR data against literature values is a critical step in chemical synthesis and characterization. The following diagram illustrates a typical workflow for this process.



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Caption: Workflow for cross-referencing experimental NMR data with literature values.

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